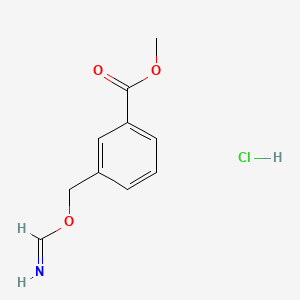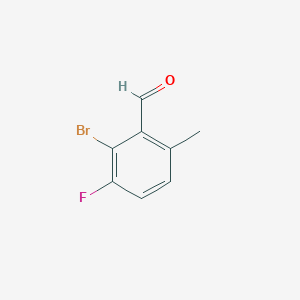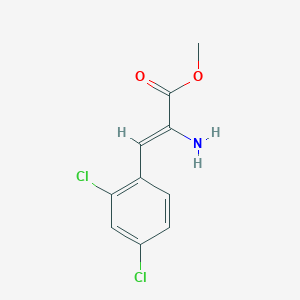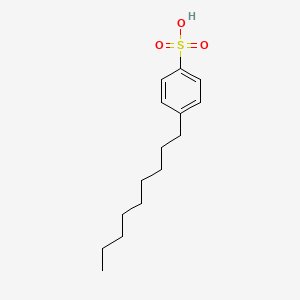
Nonylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonylbenzenesulfonic acid is an organosulfur compound with the molecular formula C15H24O3S. It is a derivative of benzenesulfonic acid, where a nonyl group (a nine-carbon alkyl chain) is attached to the benzene ring. This compound is known for its surfactant properties and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonylbenzenesulfonic acid is typically synthesized through the sulfonation of nonylbenzene. The process involves the reaction of nonylbenzene with sulfur trioxide or concentrated sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the proper formation of the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where nonylbenzene is continuously fed and reacted with sulfur trioxide. The resulting product is then neutralized and purified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Nonylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens and nitrating agents are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates.
Substitution: Various substituted benzenesulfonic acids.
Scientific Research Applications
Nonylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: It is used in the formulation of pharmaceuticals and as an emulsifying agent.
Industry: It is widely used in detergents, cleaners, and emulsifiers.
Mechanism of Action
The mechanism of action of nonylbenzenesulfonic acid primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is utilized in various applications, from detergents to pharmaceuticals.
Comparison with Similar Compounds
- Benzenesulfonic acid
- Toluene sulfonic acid
- Dodecylbenzenesulfonic acid
Comparison: Nonylbenzenesulfonic acid is unique due to its nonyl group, which provides distinct surfactant properties compared to other sulfonic acids. Its longer alkyl chain makes it more effective in reducing surface tension and enhancing emulsification.
Properties
CAS No. |
47019-68-1 |
|---|---|
Molecular Formula |
C15H24O3S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-nonylbenzenesulfonic acid |
InChI |
InChI=1S/C15H24O3S/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18/h10-13H,2-9H2,1H3,(H,16,17,18) |
InChI Key |
WPTFZDRBJGXAMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate](/img/structure/B12333136.png)
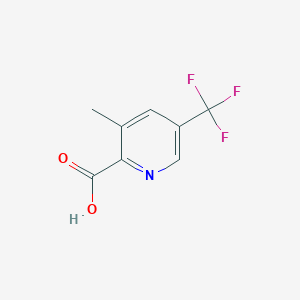
![(2S)-6-[(2,2-diethylhydrazinyl)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12333145.png)
![tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B12333147.png)
![[(E)-1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B12333149.png)
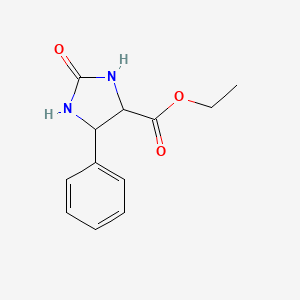

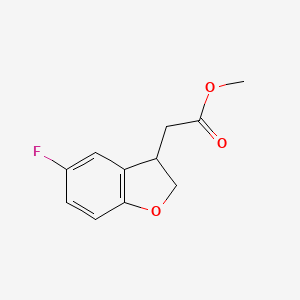
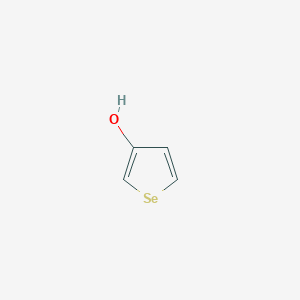
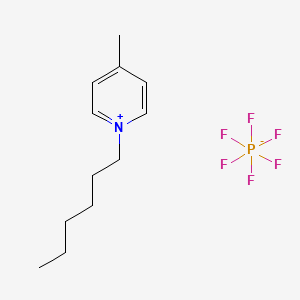
![methyl 2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]oxy]acetate](/img/structure/B12333195.png)
